Isopropyl 4-hydroxy-3,5-diisopropylbenzoate
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Overview
Description
Isopropyl 4-hydroxy-3,5-diisopropylbenzoate is a chemical compound with the molecular formula C16H24O3 and a molecular weight of 264.36 g/mol . It is a white to off-white solid that is slightly soluble in chloroform and methanol . This compound is an important reagent in the synthesis of high-purity propofol, a widely used intravenous anesthetic agent .
Mechanism of Action
Target of Action
. Propofol is a short-acting, intravenously administered hypnotic agent. Its primary site of action is the GABA_A receptor in the brain .
Mode of Action
The compound, being an important reagent in the synthesis of propofol, contributes to the overall action of propofol. Propofol enhances the activity of the GABA_A receptor, resulting in inhibition of the ascending reticular activating system and depression of the cerebral cortex, leading to a decrease in cerebral function .
Biochemical Pathways
Propofol enhances GABA-induced chloride currents through GABA_A receptors, leading to hyperpolarization of neurons and a decrease in neuronal excitability .
Pharmacokinetics
Result of Action
As a reagent in the synthesis of propofol, it contributes to the effects of propofol, which include slowing down the activity of the brain and nervous system .
Biochemical Analysis
Biochemical Properties
Isopropyl 4-hydroxy-3,5-diisopropylbenzoate plays a significant role in biochemical reactions, particularly in the synthesis of propofol . It interacts with various enzymes and proteins during this process. For instance, it is involved in the aerobic oxidation of 1,3,5-triisopropylbenzene, which is a crucial step in the preparation of phenol derivatives. The compound’s antioxidant and radical scavenging properties have also been assessed, showing higher total antioxidant activity and metal chelating activities compared to other antioxidants.
Cellular Effects
This compound influences various cellular processes. It has been analyzed in plasma and tissue samples of rabbits using high-performance liquid chromatography-electrospray ion-trap mass spectrometry. This method demonstrated precision and sensitivity, suggesting the compound’s potential in pre-clinical and clinical pharmacokinetics studies. Additionally, the compound’s antioxidant properties may impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is involved in the incorporation of oxygen atoms in C-H bond oxidations catalyzed by water-soluble metalloporphyrins. This process helps understand the mechanistic aspects of these oxidation reactions. The compound’s role in the synthesis of amino sugars, such as D-allosamine, also highlights its importance in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it remains stable under certain conditions. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. These studies suggest that the compound’s antioxidant properties may have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at higher doses, the compound may cause toxic or adverse effects . At lower doses, it exhibits beneficial properties, such as antioxidant activity and metal chelation. These threshold effects are crucial for determining the compound’s safe and effective dosage range in pre-clinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors during the synthesis of propofol and other phenol derivatives . The compound’s role in the aerobic oxidation of 1,3,5-triisopropylbenzene highlights its importance in metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s overall impact on biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . These interactions are crucial for the compound’s effectiveness in biochemical reactions and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that the compound exerts its effects in the appropriate cellular context, enhancing its overall efficacy in biochemical reactions .
Preparation Methods
The synthesis of Isopropyl 4-hydroxy-3,5-diisopropylbenzoate typically involves the esterification of 4-hydroxy-3,5-diisopropylbenzoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Isopropyl 4-hydroxy-3,5-diisopropylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or carboxylic acids under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isopropyl 4-hydroxy-3,5-diisopropylbenzoate has several scientific research applications:
Pharmaceutical Research: It is used as an impurity standard for propofol, ensuring the quality and purity of this anesthetic agent.
Material Science: Its chemical structure allows for the synthesis of novel materials with specific properties, impacting areas like energy storage and electronics.
Analytical Chemistry: It serves as a certified reference material for calibration and method development in techniques like chromatography and mass spectrometry.
Biochemistry: It is crucial for studying the metabolic pathways and biochemical interactions of drugs within biological systems.
Pharmacology: It aids in the development and testing of new drugs, helping to understand their pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Isopropyl 4-hydroxy-3,5-diisopropylbenzoate can be compared with other similar compounds, such as:
4-Hydroxy-3,5-diisopropylbenzoic acid: This is the precursor in the synthesis of this compound.
Propofol: The primary compound for which this compound serves as an impurity standard.
2,6-Diisopropylphenol: Another related compound used in the synthesis of propofol. The uniqueness of this compound lies in its specific application as an impurity standard for propofol, ensuring the quality and safety of this widely used anesthetic agent.
Properties
IUPAC Name |
propan-2-yl 4-hydroxy-3,5-di(propan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-9(2)13-7-12(16(18)19-11(5)6)8-14(10(3)4)15(13)17/h7-11,17H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFMOBJQAQLNSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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